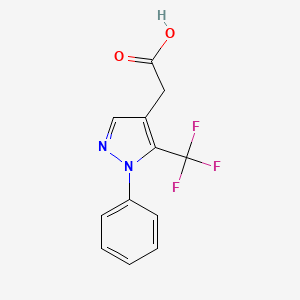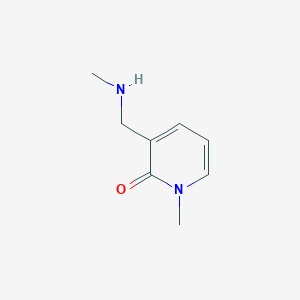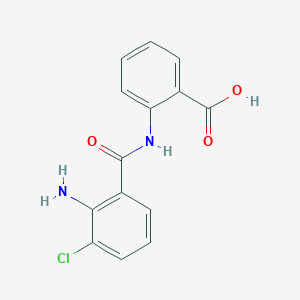![molecular formula C13H10F3NO B7905265 3-{[3-(Trifluoromethyl)phenyl]amino}phenol](/img/structure/B7905265.png)
3-{[3-(Trifluoromethyl)phenyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(Trifluoromethyl)phenyl]amino}phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)phenyl]amino}phenol typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(Trifluoromethyl)phenyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitro compounds.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-{[3-(Trifluoromethyl)phenyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]amino}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)aniline: A precursor in the synthesis of 3-{[3-(Trifluoromethyl)phenyl]amino}phenol.
3-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group attached to a phenyl ring, but lacking the amino group.
4-{[3-(Trifluoromethyl)phenyl]amino}phenol: A structural isomer with the amino group in a different position.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and amino groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)anilino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-4-10(7-9)17-11-5-2-6-12(18)8-11/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSKEWXMMJNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoic acid](/img/structure/B7905197.png)



![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7905217.png)


![3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid](/img/structure/B7905241.png)


![2-Methylpropyl 2,5-dimethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7905276.png)
![Benzyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7905278.png)
![Cyclohexyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7905284.png)
